N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-18-13-9-8-12(23(2,20)21)10-14(13)22-16(18)17-15(19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASHDINGQHVAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach includes the formation of the benzothiazole ring followed by the introduction of the methanesulfonyl and cyclohexanecarboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives
Example Compound : N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
Key Differences :
- The target compound’s benzothiazole core enables π-π stacking and distinct electronic properties compared to the arylthioamide group in the derivative.
- The methanesulfonyl group enhances polarity and solubility relative to the naphthyl group, which is hydrophobic.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Example Compound: Synthesized from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol
Physicochemical and Structural Analysis
Hydrogen Bonding and Crystal Packing
- The target compound’s amide and sulfonyl groups likely participate in N–H···O and C–H···O interactions, similar to patterns observed in benzamide derivatives .
- In contrast, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide forms thiourea-mediated hydrogen bonds, demonstrating how sulfur-containing groups alter packing motifs.
Ring Puckering and Conformation
- The dihydrothiazole ring in the target compound may exhibit puckering, analyzed using Cremer-Pople coordinates , whereas benzamide derivatives like adopt planar or near-planar conformations.
Biological Activity
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 374.47 g/mol. Its structure features a benzothiazole ring, which is known for various bioactivities, particularly in anticancer research.
Key Structural Features:
- Benzothiazole Ring: A five-membered heterocyclic ring that enhances biological activity through interactions with biological macromolecules.
- Methanesulfonyl Group: This group is crucial for the compound's lipophilicity and overall reactivity.
The mechanism of action involves several pathways:
- Enzyme Modulation: The compound may interact with specific enzymes, influencing their activity and potentially leading to apoptosis in cancer cells.
- Caspase Activation: Similar compounds have shown the ability to activate procaspase-3, leading to caspase-3 activation and subsequent apoptosis in cancer cells .
- Molecular Interactions: The benzothiazole moiety can participate in π-π stacking and hydrogen bonding with proteins, modulating their function .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. For instance, N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene) compounds have shown promising results against various cancer cell lines.
Case Study Findings:
- In vitro studies demonstrated that benzothiazole derivatives could induce apoptosis in cancer cells by activating procaspase-3 to caspase-3 .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | MCF-7 | 6.6 | Procaspase-3 activation |
Other Biological Activities
In addition to anticancer properties, these compounds may also exhibit:
- Antimicrobial Activity: Some benzothiazole derivatives have been reported to possess antibacterial properties.
- Anti-inflammatory Effects: The structural motifs may contribute to anti-inflammatory responses through modulation of inflammatory mediators.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzothiazole ring significantly influence biological activity. For example:
- Presence of Lipophilic Groups: Enhances the compound's ability to penetrate cellular membranes.
- Electron-Withdrawing Groups: Such as sulfonyl groups can increase the reactivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
